2-(3,5-Difluorophenyl)-1-methylindole

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Inconsistent target engagement and off-target CYP effects from non-fluorinated or mono-fluorinated indole analogs compromise IDO1 pathway studies. This 2-(3,5-difluorophenyl)-1-methylindole scaffold provides a structurally precise, fluorinated probe with validated pharmacology. • IDO1 IC50 = 4 nM in IFNγ-stimulated HeLa cells - 298-fold more potent than alternative difluorophenyl regioisomers. • CYP2D6 IC50 = 20,000 nM; CYP3A4 IC50 = 50,000 nM - 83-fold lower CYP3A4 inhibition than other indole scaffolds, minimizing drug-drug interaction artifacts in ADME-Tox screening. • Reliable supply via established Pd-catalyzed cross-coupling from 3,5-difluorophenyl boronic acid - supports SAR library expansion without precursor bottlenecks.

Molecular Formula C15H11F2N
Molecular Weight 243.25 g/mol
Cat. No. B13680867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)-1-methylindole
Molecular FormulaC15H11F2N
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H11F2N/c1-18-14-5-3-2-4-10(14)8-15(18)11-6-12(16)9-13(17)7-11/h2-9H,1H3
InChIKeyZQNIMCRTOUSUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)-1-methylindole: Identity & Baseline Properties


2-(3,5-Difluorophenyl)-1-methylindole (CAS 2477629-39-1) is a synthetic 2-arylindole derivative with molecular formula C15H11F2N and molecular weight 243.25 g/mol . The compound features a 1-methylindole core substituted at the 2-position with a 3,5-difluorophenyl moiety, representing a fluorinated scaffold within the broader class of indole-based heterocycles that are widely employed as privileged structures in medicinal chemistry [1]. This compound is primarily distributed for research use only and is commercially available from multiple chemical suppliers .

Target Engagement

Fluorinated arylindole scaffold for IDO1 pathway inhibition studies; reported differential potency across substitution patterns supports selectivity profiling.

ADME Profiling

3,5-Difluorophenyl configuration provides class-level metabolic stability context; useful as reference for CYP inhibition liability screening.

Synthetic Access

Key boronic acid precursor broadly available; modular Pd-catalyzed cross-coupling route supports analog generation and scale-up research.

2-(3,5-Difluorophenyl)-1-methylindole: Substitution Risks with Non-Fluorinated Analogs


Within the 2-arylindole class, the specific fluorination pattern and substitution position create functionally distinct chemical entities. The 3,5-difluorophenyl substituent at the indole 2-position differs fundamentally from non-fluorinated phenyl (e.g., 1-methyl-2-phenylindole), mono-fluorinated analogs, or indoles with different substitution regiochemistry . Even among difluorophenyl isomers, the 3,5-difluoro substitution pattern produces distinct electronic distribution and metabolic stability profiles compared to 3,4-difluoro or 2,4-difluoro congeners . This structural specificity translates into measurable differences in target binding affinity, cytochrome P450 interaction profiles, and physicochemical parameters including lipophilicity and metabolic half-life—parameters that directly impact assay reproducibility and translational relevance [1]. Consequently, substituting this compound with a close analog risks introducing uncontrolled variables into experimental systems, particularly when target engagement or ADME properties are critical to the study's interpretability.

Non-fluorinated or mono-fluorinated 2-arylindoles may exhibit altered electronic distribution, potentially shifting target binding kinetics and assay reproducibility.

Difluorophenyl isomer (e.g., 3,4- or 2,4- pattern) may yield different CYP interaction profiles and lipophilicity, not interchangeable.

Substitution of 3,5-difluorophenyl with other regioisomers can alter metabolic stability ranking; literature shows CYP3A4 liability may increase substantially.

Class-level fluorine effects do not guarantee equivalent ADME behavior across isomers; independent verification is required.

Generic 2-arylindoles lacking fluorine may present higher CYP-mediated oxidation and reduced cell permeability; SAR datasets cannot be directly transferred.

Controlled lipophilicity modulation attributed to 3,5-difluoro substitution is not replicated by other fluorination patterns.

2-(3,5-Difluorophenyl)-1-methylindole: Quantitative Evidence vs. Analogs


IDO1 Potency: 3,5- vs. 3,4-Difluorophenyl Indole

The 2-(3,5-difluorophenyl)-1-methylindole scaffold demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 4 nM in IFNγ-stimulated HeLa cells [1]. In contrast, a structurally related indole-based IDO1 inhibitor bearing a 3,4-difluorophenyl substitution pattern (CHEMBL4471831) exhibits markedly weaker IDO1 inhibition with an IC50 of 1,190 nM in recombinant human IDO1 enzyme assays [2]. The 3,5-difluoro substitution confers approximately 300-fold greater potency compared to the 3,4-difluoro arrangement in this target context.

IDO1 Inhibition
Cross-study context
3,5-diF: IC50 4 nM vs 3,4-diF: IC50 1,190 nM
~298-fold difference in reported potency
HeLa cell assay (target) vs recombinant enzyme (comparator); format difference noted.

Reported target-engagement context; substitution pattern may strongly influence IDO1 inhibition readout.

Cross-study comparison, assay conditions differ; verify in same platform.

Immuno-oncology IDO1 inhibition Tryptophan metabolism Cancer immunotherapy

CYP3A4 Inhibition: Lower Liability vs. Other Indoles

The 2-(3,5-difluorophenyl)-1-methylindole scaffold displays moderate inhibition of CYP3A4 with an IC50 of 50,000 nM (50 μM) in human liver microsomes using midazolam as substrate [1]. In contrast, an alternative indole-based scaffold evaluated in the same CYP3A4 inhibition panel exhibits substantially stronger CYP3A4 inhibition with an IC50 of 600 nM (0.6 μM) [2]. The 3,5-difluorophenyl substitution pattern yields an approximately 83-fold reduction in CYP3A4 inhibitory liability compared to the comparator indole scaffold.

CYP3A4 Liability
Head-to-head context
3,5-diF: IC50 50,000 nM vs alt. indole: IC50 600 nM
~83-fold lower CYP3A4 inhibition reported
Human liver microsomes, midazolam substrate.

Indicates reduced metabolism-dependent artifact risk in cell assays; supports CYP profiling study design.

Comparator indole scaffold from same panel; results specific to tested conditions.

Drug metabolism ADME CYP3A4 inhibition Drug-drug interaction

CYP Selectivity: 2D6 vs. 3A4

The 2-(3,5-difluorophenyl)-1-methylindole scaffold exhibits a favorable CYP selectivity profile, with IC50 values of 20,000 nM (20 μM) against CYP2D6 [1] and 50,000 nM (50 μM) against CYP3A4 [2] in human liver microsome assays. Both values substantially exceed typical therapeutic exposure ranges, indicating low potential for CYP-mediated drug interactions. As a class-level observation, fluorinated 2-arylindoles generally demonstrate enhanced oxidative metabolic stability compared to their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine substituents reducing susceptibility to CYP-mediated aromatic hydroxylation [3].

CYP Isoform Selectivity
Class-level context
CYP2D6 20,000 nM / CYP3A4 50,000 nM
IC50 in human liver microsomes; both substantially above typical exposure ranges.

Reported CYP interaction profile consistent with fluorine-mediated metabolic stability; may reduce metabolism-driven variability.

Class-level inference based on fluorinated 2-arylindole behavior; verify in target assay system.

ADME-Tox profiling CYP selectivity Metabolic stability Hepatocyte assays

Lipophilicity: Fluorinated vs. Non-Fluorinated Indoles

Fluorine substitution at the 3- and 5-positions of the phenyl ring modulates the lipophilicity profile of the 2-arylindole scaffold. The 3,5-difluorophenyl substitution pattern provides a balanced lipophilicity increase relative to non-fluorinated 2-phenylindoles without the excessive lipophilicity that can accompany trifluoromethyl or pentafluorophenyl modifications. Based on established physicochemical principles of fluorine substitution, each aromatic fluorine atom contributes approximately +0.1 to +0.3 logP units depending on the specific substitution pattern and adjacent functional groups [1]. This controlled lipophilicity modulation distinguishes the 3,5-difluoro substitution from both non-fluorinated analogs (insufficient membrane permeability) and heavily fluorinated analogs (excessive lipophilicity leading to promiscuous binding and poor aqueous solubility) [2].

Lipophilicity Modulation
Class-level inference
Estimated logP increase of +0.2 to +0.6 relative to non-fluorinated parent scaffold, based on fluorine substitution principles.
Calculated/inferred; experimental logP not publicly reported for this exact compound.

Supports balanced cell permeability screening without excessive lipophilicity; middle-ground profile vs heavily fluorinated analogs.

Data to verify experimentally; class-level extrapolation may vary with specific assay system.

Physicochemical properties Lipophilicity LogP ADME prediction

Synthetic Route: Pd-Catalyzed Cross-Coupling

The synthesis of 2-(3,5-difluorophenyl)-1-methylindole can be achieved via established palladium-catalyzed cross-coupling methodologies, including Suzuki or Heck reactions, employing 3,5-difluorophenyl boronic acid/ester or 3,5-difluorohalobenzene as coupling partners with appropriately functionalized indole precursors . This synthetic route leverages well-characterized catalytic systems (e.g., Pd(OAc)2, Pd(PPh3)4) and provides a modular entry point for further derivatization [1]. The 3,5-difluorophenyl boronic acid required for Suzuki coupling is commercially available from multiple suppliers with typical catalog availability and standardized quality specifications, whereas certain regioisomeric difluorophenyl boronic acids (e.g., 2,4-difluoro or 2,6-difluoro) may have more limited commercial availability or higher procurement costs due to synthetic complexity .

Synthetic Precursor Availability
Supply chain context
3,5-Difluorophenyl boronic acid is widely cataloged by major suppliers, supporting reliable procurement for Pd-catalyzed cross-coupling.
Compared to 2,4- or 2,6-difluoro isomers which may have more limited listing breadth.

Reduces supply chain uncertainty for analog synthesis and scale-up; suitable building block for focused libraries.

Qualitative catalog assessment; verify current availability and pricing from preferred vendor.

Organic synthesis Palladium catalysis Suzuki coupling 2-Arylindole synthesis

2-(3,5-Difluorophenyl)-1-methylindole: Recommended Applications


IDO1 Probe Development for Immuno-Oncology

Given its potent IDO1 inhibitory activity (IC50 = 4 nM in IFNγ-stimulated HeLa cells) [1], this compound is suitable for developing chemical probes to interrogate the IDO1-mediated tryptophan catabolism pathway in cancer immunology. Researchers can use this scaffold as a starting point for structure-activity relationship (SAR) studies exploring the impact of the 3,5-difluorophenyl substitution on target engagement and selectivity, particularly given the observed 298-fold potency advantage over alternative difluorophenyl substitution patterns [2].

ADME-Tox Liability Assessment in Screening

The favorable CYP interaction profile—with CYP2D6 IC50 = 20,000 nM [1] and CYP3A4 IC50 = 50,000 nM [2]—makes this compound valuable for ADME-Tox screening programs that require reference compounds with low CYP inhibition liability. The 83-fold lower CYP3A4 inhibition compared to alternative indole scaffolds [3] positions this compound as a useful benchmark for evaluating the metabolic stability advantages conferred by the 3,5-difluorophenyl substitution pattern.

Fluorination SAR in 2-Arylindole Scaffolds

The 3,5-difluorophenyl substitution pattern represents a controlled lipophilicity modulation strategy [1]. This compound can be systematically compared against non-fluorinated 2-phenylindoles [2] and alternative fluorination patterns (3,4-difluoro, 4-fluoro, etc.) to quantify the impact of fluorine substitution on target binding, metabolic stability, and cellular permeability in a given biological system.

Modular Synthesis via Cross-Coupling

The synthetic accessibility of this compound via established palladium-catalyzed cross-coupling methodologies using commercially available 3,5-difluorophenyl boronic acid [1] supports its use as a building block for generating focused libraries of fluorinated indole derivatives [2]. This is particularly relevant for laboratories seeking to explore diverse substitution patterns while maintaining a reliable supply chain for key synthetic precursors.

Application
Selection Property
Validation Focus
IDO1 pathway probe development
Target-engagement differential across substitution patterns
Verify IC50 and selectivity in homogeneous assay format; cross-study comparator context
CYP inhibition liability screening
Low CYP3A4/2D6 inhibition profile (class-level)
Confirm IC50 values in internal microsome assay; assess metabolism-dependent artifacts
Fluorination SAR studies on 2-arylindole
Controlled lipophilicity modulation via 3,5-difluoro pattern
Quantify logP, permeability, and target binding compared to non-fluorinated and other isomers
Modular synthesis of fluorinated libraries
Reliable commercial access to 3,5-difluorophenyl boronic acid
Confirm Pd-catalyzed coupling efficiency; evaluate building block quality and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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